molecular formula C8H17N B3307598 2-(1-Methylcyclopentyl)ethan-1-amine CAS No. 933695-49-9

2-(1-Methylcyclopentyl)ethan-1-amine

Cat. No. B3307598
CAS RN: 933695-49-9
M. Wt: 127.23 g/mol
InChI Key: XGEYQNGWPMPMDX-UHFFFAOYSA-N
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Description

“2-(1-Methylcyclopentyl)ethan-1-amine” is a chemical compound with the molecular formula C8H17N . It is also known by its CAS Number: 933695-49-9 .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3 - ) to produce an alkyl azide . Other methods include reduction of nitriles or amides and nitro compounds, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl ring with a methyl group attached to one of the carbon atoms. This is connected to an ethan-1-amine group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the reagents used. As an amine, it could undergo reactions such as alkylation, acylation, and condensation .

Scientific Research Applications

Synthesis and Structural Evaluation

Research has explored the synthesis and structural evaluation of compounds related to 2-(1-Methylcyclopentyl)ethan-1-amine. For example, Lovel Kukuljan and colleagues conducted a study on the synthesis of 5-methyl-6-acetyl substituted indole and gramine derivatives. Their work focused on Diels-Alder cycloaddition reactions followed by acid-catalyzed cyclization, leading to compounds with potential applications in medicinal chemistry due to their structural complexity and potential biological activity (Kukuljan, Kranjc, & Perdih, 2016).

Amphoteric Linear Poly(amido-amine)s

Ferruti et al. investigated amphoteric linear poly(amido-amine)s (PAAs) with varying basicity and observed their cytotoxicity and haemolytic activities. These polymers' physicochemical and biological properties suggest their potential utility in biomedical applications, such as drug delivery systems due to their endosomolytic properties (Ferruti et al., 2000).

Dissociation Constants of Protonated Amines

The study of dissociation constants of protonated amines in water by Simond et al. provides critical insights into the physicochemical properties of amines, including this compound. Understanding these constants is crucial for designing and predicting the behavior of amine-based compounds in aqueous solutions, with implications for environmental science and chemical engineering (Simond et al., 2012).

Metalation and Carbon-Carbon Coupling Reactions

Research by Westerhausen et al. on the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc highlights the importance of this compound derivatives in facilitating carbon-carbon coupling reactions. Such reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures (Westerhausen et al., 2001).

Separation and Preconcentration of Trace Elements

The development of new S-containing Schiff's base by Hashemi et al., utilizing this compound derivatives, demonstrates applications in environmental chemistry. These compounds have been used for solid-phase extraction and flame absorption spectrometric determination of lead in water samples, showcasing their utility in trace element analysis (Hashemi et al., 2001).

properties

IUPAC Name

2-(1-methylcyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(6-7-9)4-2-3-5-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYQNGWPMPMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933695-49-9
Record name 2-(1-methylcyclopentyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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